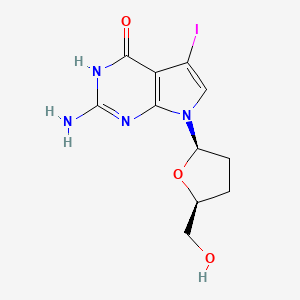

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Descripción general

Descripción

7-Iodo-2’,3’-dideoxi-7-deaza-guanosina es un análogo de didesoxinucleósido que ha despertado un interés significativo en los campos de la síntesis y la secuenciación del ADN. Este compuesto se caracteriza por la sustitución de un átomo de yodo en la séptima posición de la molécula de guanosina, junto con la eliminación de los grupos hidroxilo en las posiciones 2’ y 3’ . Estas modificaciones confieren propiedades únicas que lo hacen valioso para diversas aplicaciones científicas.

Aplicaciones Científicas De Investigación

7-Iodo-2’,3’-dideoxi-7-deaza-guanosina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de nucleótidos y nucleósidos modificados.

Biología: Desempeña un papel crucial en la secuenciación y síntesis del ADN, permitiendo el estudio del material genético.

Medicina: Posibles aplicaciones en terapias antivirales y como herramienta de diagnóstico.

Industria: Se utiliza en la producción de reactivos especializados y como componente en varios ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de 7-Iodo-2’,3’-dideoxi-7-deaza-guanosina implica su incorporación en hebras de ADN durante la síntesis. La ausencia de grupos hidroxilo en las posiciones 2’ y 3’ impide la formación de enlaces fosfodiéster, lo que lleva a la terminación de la cadena. Esta propiedad es particularmente útil en la secuenciación del ADN, donde se requiere una terminación controlada para determinar la secuencia de nucleótidos .

Compuestos similares:

2’,3’-Didesoxi-guanosina: Carece de la sustitución de yodo pero comparte la estructura didesoxi.

7-Deaza-2’,3’-didesoxi-adenosina: Estructura similar con una base adenina en lugar de guanina.

Singularidad: 7-Iodo-2’,3’-dideoxi-7-deaza-guanosina es único debido a la presencia del átomo de yodo, que mejora su reactividad y permite modificaciones específicas que no son posibles con otros didesoxinucleósidos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Iodo-2’,3’-dideoxi-7-deaza-guanosina típicamente involucra múltiples pasos, comenzando con precursores de nucleósidos disponibles comercialmente. Los pasos clave incluyen:

Yodación: Introducción del átomo de yodo en la séptima posición de la molécula de guanosina.

Desoxigenación: Eliminación de los grupos hidroxilo en las posiciones 2’ y 3’ para formar la estructura didesoxi.

Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Iodo-2’,3’-dideoxi-7-deaza-guanosina experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros grupos funcionales mediante sustitución nucleofílica.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Sustitución nucleofílica: Reactivos como la azida de sodio o los tioles pueden utilizarse para reemplazar el átomo de yodo.

Oxidación: Se pueden emplear agentes oxidantes suaves para modificar aún más el compuesto.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .

Comparación Con Compuestos Similares

2’,3’-Dideoxyguanosine: Lacks the iodine substitution but shares the dideoxy structure.

7-Deaza-2’,3’-dideoxyadenosine: Similar structure with an adenine base instead of guanine.

Uniqueness: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications that are not possible with other dideoxynucleosides .

Actividad Biológica

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine (IDG) is a modified nucleoside analog characterized by the presence of an iodine atom at the 7-position and the absence of hydroxyl groups at the 2' and 3' positions. This unique structure imparts specific biological activities, particularly in DNA synthesis and antiviral applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₃IN₄O₃

- Molecular Weight : 376.15 g/mol

- Density : 2.4 ± 0.1 g/cm³

- CAS Number : 114748-67-3

IDG functions primarily as a chain terminator during DNA synthesis. Its incorporation into DNA strands prevents further elongation due to the lack of hydroxyl groups necessary for phosphodiester bond formation. This property makes it a potent inhibitor of DNA polymerases, which are crucial for DNA replication and repair processes .

Antiviral Properties

IDG has shown significant antiviral activity, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV). In vitro studies indicate that IDG exhibits an effective concentration (EC50) range from 1.8 to 20.1 µM against HCV, with moderate to potent activity against HBV (EC50 ranging from 0.3 to 3.3 µM) . The structural modifications at the 7-position enhance its antiviral potency; for example, the iodo substitution increases the compound's efficacy compared to other halogenated analogs .

Anticancer Potential

The ability of IDG to inhibit DNA polymerases also positions it as a potential anticancer agent. By terminating DNA chain elongation in rapidly dividing cancer cells, IDG may effectively reduce cell proliferation. The compound's cytotoxicity is an area of ongoing research, with initial studies indicating a balance between therapeutic efficacy and toxicity that requires further exploration .

Synthesis

The synthesis of IDG typically involves several steps starting from nucleoside precursors. Key methods include:

- Mitsunobu Reaction : Utilized for introducing the iodine atom at the 7-position.

- Cyclization Reactions : Forming the pyrrolo[2,3-d]pyrimidine scaffold.

- Deprotection Steps : To yield the final product in high purity.

Industrial production often employs automated synthesizers and continuous flow reactors to optimize yield and efficiency .

Case Studies

- HCV Inhibition Study : A study demonstrated that IDG analogs with varying halogen substitutions showed differing levels of anti-HCV activity, confirming that larger halogens like iodine enhance efficacy while maintaining acceptable cytotoxicity levels .

- DNA Polymerase Interaction : Research indicated that IDG's incorporation into DNA significantly affected the activity of various DNA polymerases, leading to chain termination and highlighting its potential as a tool for molecular biology applications.

Data Table: Biological Activity Summary

| Compound | Target Virus | EC50 (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| This compound | HCV | 1.8 - 20.1 | TBD |

| Other Halogenated Analog | HCV | Varies | Varies |

| IDG (General) | HBV | 0.3 - 3.3 | TBD |

Propiedades

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.